REACTION_CXSMILES
|
[Na:1].[CH3:2][CH2:3][CH2:4][N:5]([C:9]([CH:11]([NH:17][C:18]([C:20]1[CH:21]=[CH:22][CH:23]=[CH:24][CH:25]=1)=[O:19])[CH2:12][CH2:13][C:14]([OH:16])=[O:15])=[O:10])[CH2:6][CH2:7][CH3:8].C(CN)O.C(O)(=O)CC(CC(O)=O)(C(O)=O)O>O>[Na:1].[CH3:2][CH2:3][CH2:4][N:5]([C:9]([CH:11]([NH:17][C:18]([C:20]1[CH:21]=[CH:22][CH:23]=[CH:24][CH:25]=1)=[O:19])[CH2:12][CH2:13][C:14]([OH:16])=[O:15])=[O:10])[CH2:6][CH2:7][CH3:8] |f:5.6,^1:0,43|
|
Name
|
IV
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
4263 g
|
Type
|
reactant
|
Smiles
|
[Na]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCCN(CCC)C(=O)C(CCC(=O)O)NC(=O)C=1C=CC=CC1
|
Name
|
|
Quantity
|
93 g
|
Type
|
reactant
|
Smiles
|
C(O)CN
|
Name
|
|
Quantity
|
15 L
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CC(O)(C(=O)O)CC(=O)O)(=O)O
|
Type
|
CUSTOM
|
Details
|
stir until a clear solution
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
is obtained
|
Type
|
ADDITION
|
Details
|
the solution is diluted to a volume of 30 L
|
Type
|
FILTRATION
|
Details
|
filtered under pressure in an inert gas into 40,000 glass vials which
|
Type
|
TEMPERATURE
|
Details
|
under heat
|
Name
|
|
Type
|
product
|
Smiles
|
[Na].CCCN(CCC)C(=O)C(CCC(=O)O)NC(=O)C=1C=CC=CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 106.6 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |